(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate
Description
(E)-Dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic organic compound featuring a thiazole core substituted with a p-tolyl group (methyl-substituted phenyl), a cyano-functionalized vinylamino linker, and dimethyl isophthalate ester groups. The compound’s E-configuration and planar arrangement (inferred from analogous systems) may influence its reactivity and intermolecular interactions .
Properties
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-14-4-6-15(7-5-14)20-13-31-21(26-20)18(11-24)12-25-19-9-16(22(27)29-2)8-17(10-19)23(28)30-3/h4-10,12-13,25H,1-3H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYHVUMAKLQVMR-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-tolylamine with α-bromoacetophenone in the presence of sulfur.
Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with malononitrile to introduce the cyano group and form the vinyl linkage.
Coupling with Isophthalate: The final step involves coupling the vinylated thiazole with dimethyl isophthalate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings and ester groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including those similar to (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate, have been investigated for their antimicrobial properties. Studies indicate that thiazole compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown promising results against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1a | Candida albicans | 50 | |
| 1b | Staphylococcus aureus | 100 | |
| 1c | E. coli | 200 |
Anticancer Potential
Research has highlighted the anticancer potential of thiazole derivatives. Compounds like (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting specific kinases involved in tumor growth. For example, thiazole derivatives have been noted to exhibit cytotoxic effects against breast cancer cell lines, with studies reporting IC50 values in the micromolar range .
Table 2: Cytotoxic Effects of Thiazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | |
| Compound B | HeLa (Cervical Cancer) | 20 |
Photovoltaic Materials
The incorporation of thiazole moieties into organic photovoltaic materials has been explored due to their favorable electronic properties. The compound's ability to facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells. Studies have shown that thiazole-based compounds can improve light absorption and electron mobility in photovoltaic devices .
Sensors
Thiazole derivatives have also been utilized in the development of sensors for detecting metal ions and biomolecules. The unique electronic properties of compounds like (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate allow for selective binding with target analytes, making them suitable for sensor applications .
Case Study 1: Antimicrobial Efficacy
In a study conducted by De Andrade et al., a series of thiazole derivatives were synthesized and tested against several microbial strains. The results indicated that certain compounds exhibited significant antifungal activity comparable to standard treatments, suggesting potential therapeutic applications in combating fungal infections .
Case Study 2: Anticancer Activity
Fu et al. synthesized a range of thiazole-based compounds and evaluated their anticancer properties against various cancer cell lines. Their findings demonstrated that specific derivatives showed potent cytotoxic effects, indicating their potential as novel anticancer agents .
Mechanism of Action
The mechanism by which (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are particularly important for these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and related derivatives from the evidence:
Key Observations:
- Functional Groups: The cyano group in the target and ’s Compound 35 may increase polarity, favoring interactions with biological targets. However, the target’s ester groups (vs. amides in ) could improve metabolic stability .
- Conformational Flexibility: notes that fluorophenyl groups adopt perpendicular orientations, disrupting planarity. The target’s E-configuration likely enforces a planar vinylamino linker, optimizing π-π stacking .
Stability and Reactivity
- The target’s ester groups may hydrolyze under basic conditions, whereas ’s benzamide derivatives (e.g., Compound 35) exhibit higher hydrolytic stability .
- The p-tolyl group’s electron-donating nature could stabilize the thiazole ring against electrophilic attack compared to ’s halogenated derivatives .
Biological Activity
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources.
Synthesis of the Compound
The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate typically involves the reaction of isophthalic acid derivatives with thiazole-containing intermediates. The thiazole moiety is essential for imparting biological activity, particularly in anticancer and antimicrobial applications.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased activity. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 9 | Jurkat | 1.61 |
| 10 | A-431 | 1.98 |
| 13 | U251 | <10 |
These values demonstrate the effectiveness of certain structural modifications in enhancing biological activity against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating several thiazole compounds found that while some exhibited moderate antibacterial activity (MIC values ranging from 100–400 μg/mL), their antifungal activities were generally more pronounced:
| Compound | Target Organism | MIC (mM) |
|---|---|---|
| 1b | E. faecalis | 0.1 |
| 5b | C. albicans | 3.92 |
| 5c | A. niger | 4.01 |
The presence of electron-withdrawing groups has been noted to enhance antimicrobial efficacy .
Acetylcholinesterase Inhibition
Recent studies have also explored the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For example, a compound derived from a similar structure exhibited an IC50 value of 2.7 µM against AChE, showcasing its potential therapeutic application .
Structure-Activity Relationships (SAR)
The biological activities of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate can be significantly influenced by its structural features:
- Thiazole Ring : Essential for cytotoxic and antimicrobial activities.
- Substituents on Phenyl Rings : Methyl groups enhance activity; electron-withdrawing groups improve antimicrobial properties.
- Functional Groups : The presence of amino and carboxylic acid groups has been linked to increased potency in various assays.
Case Studies
Several studies have documented the biological evaluation of thiazole derivatives:
- Anticancer Studies : Compounds similar to (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate were tested against multiple cancer cell lines, revealing promising results particularly in inhibiting cell proliferation .
- Antimicrobial Evaluations : Thiazoles were tested against a panel of bacterial strains, demonstrating variable efficacy but highlighting their potential as leads for new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate?
- Methodology : The compound’s synthesis likely involves a condensation reaction between a cyano-substituted thiazole intermediate and an isophthalate derivative. Key steps include:
- Vinylogous amination : Use acetic acid as a catalyst under reflux (3–5 hours) to facilitate the formation of the (E)-configured vinylamino linkage, as demonstrated in analogous thiazole-based syntheses .
- Cyano group introduction : Employ chloroacetonitrile or similar reagents in the presence of sodium acetate to stabilize reactive intermediates, as seen in the synthesis of 2-cyano-thiazole derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for similar heterocyclic systems .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the compound’s structural integrity?
- Characterization workflow :
- IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- NMR analysis : Use ¹H and ¹³C NMR to confirm regiochemistry:
- Thiazole protons (δ 7.5–8.5 ppm for aromatic H).
- Vinylamino group (δ 5.5–6.5 ppm for E-configuration protons).
- Dimethyl ester signals (singlets at δ 3.8–4.0 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- Contradiction resolution : Cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to address ambiguities in peak assignments .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Methodology :
- Target selection : Prioritize proteins implicated in cancer (e.g., kinases) or antimicrobial targets (e.g., bacterial enzymes) based on structural analogs .
- Docking parameters : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids. The cyano and thiazole groups may act as hydrogen-bond acceptors, while the ester moieties enhance solubility .
- Validation : Compare docking scores (ΔG values) with known inhibitors and validate via in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?
- Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism in the thiazole ring.
- Strategies :
- Solvent correction : Re-run NMR in deuterated DMSO to compare with DFT calculations in implicit solvent models .
- X-ray crystallography : Resolve absolute configuration and confirm E/Z isomerism if synthetic yields suggest impurities .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in complex spectra .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Formulation approaches :
- Prodrug design : Modify ester groups to hydrolyzable carbamates or phosphates for enhanced bioavailability .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve aqueous solubility, as demonstrated for hydrophobic thiazole derivatives .
- Stability testing : Conduct accelerated degradation studies under varying pH (2–9) and UV exposure to identify labile groups (e.g., vinylamino linkage) .
Methodological Tables
Table 1 : Key Spectral Benchmarks for Structural Validation
| Technique | Expected Signals | Reference Compounds |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2–8.5 ppm (aromatic H), δ 3.8 ppm (ester CH₃) | Ethyl 2-oxoacetate analogs |
| IR | 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) | Cyano-thiazole derivatives |
Table 2 : Reaction Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
